molecular formula C9H6OS2 B150174 [3,3'-Bithiophene]-5-carbaldehyde CAS No. 137320-59-3

[3,3'-Bithiophene]-5-carbaldehyde

Cat. No.: B150174
CAS No.: 137320-59-3
M. Wt: 194.3 g/mol
InChI Key: PIXDIVGXUUHIPV-UHFFFAOYSA-N
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Description

Contextual Significance within Thiophene (B33073) and Bithiophene Chemistry

Thiophene and its oligomeric and polymeric derivatives are mainstays of organic materials chemistry, prized for their electronic and optical properties. taylorfrancis.com Thiophene, a five-membered aromatic ring containing a sulfur atom, provides a stable, electron-rich scaffold that can be readily modified. dntb.gov.ua This versatility has led to the widespread use of thiophene-based materials in applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to sensors and organic light-emitting diodes (OLEDs). dntb.gov.ua

Bithiophenes, consisting of two coupled thiophene rings, represent the simplest oligothiophenes and are fundamental units for constructing more complex π-conjugated systems. The connectivity of the two rings (e.g., 2,2'-, 2,3'-, or 3,3'-) significantly influences the molecule's conformation and, consequently, its electronic properties. While 2,2'-bithiophenes have been extensively studied due to their tendency to form planar-conjugated systems, 3,3'-bithiophenes introduce a "kinked" or non-planar geometry. This structural feature can be exploited to modulate the packing of molecules in the solid state and to fine-tune the electronic bandgap of resulting polymers.

The introduction of a carbaldehyde (a formyl group, -CHO) at the 5-position of the 3,3'-bithiophene (B186561) core, creating [3,3'-Bithiophene]-5-carbaldehyde, adds another layer of significance. The aldehyde group is a versatile chemical handle that can participate in a wide array of chemical transformations, including condensations, oxidations, and reductions. fishersci.casigmaaldrich.com This reactivity makes this compound a valuable synthon for creating more elaborate molecular architectures, such as conjugated polymers and donor-acceptor molecules, where the aldehyde can be converted into a vinyl group or other linking moieties. rsc.org

Historical Trajectories and Evolution of Research on this compound

While the broader field of thiophene chemistry dates back to the late 19th century, the focused investigation of asymmetrically functionalized bithiophenes like this compound is a more recent development. Early research in thiophene chemistry was largely centered on understanding the fundamental reactivity and properties of the parent heterocycle and its simpler derivatives.

The rise of conducting polymers in the latter half of the 20th century spurred a surge of interest in oligothiophenes as model compounds and as building blocks for these novel materials. Initial efforts were predominantly directed towards the more synthetically accessible and highly conjugated 2,2'-bithiophene (B32781) systems.

The synthesis and study of 3,3'-linked bithiophenes gained traction as researchers sought to understand and control the three-dimensional structure and solid-state morphology of thiophene-based polymers. The development of modern cross-coupling reactions, such as Suzuki and Stille couplings, provided more efficient and selective methods for the synthesis of asymmetrically substituted bithiophenes. nih.govnih.gov These synthetic advancements were crucial for accessing compounds like this compound with high purity and in reasonable yields, thereby enabling their use in materials synthesis. Although a definitive first synthesis is not prominently documented in readily available literature, its emergence is intrinsically tied to the broader evolution of synthetic methodologies for creating functionalized bithiophenes for materials science applications.

Research Impetus and Driving Forces for Studies on this compound

The primary motivation for the study of this compound stems from its potential as a precursor to advanced functional materials, particularly for applications in organic electronics. The key driving forces behind its investigation can be summarized as follows:

Development of Novel Conjugated Polymers: The aldehyde functionality of this compound allows it to be readily incorporated into polymerization reactions, such as Knoevenagel or Wittig-type condensations. This enables the synthesis of conjugated polymers with alternating donor-acceptor architectures. The 3,3'-bithiophene unit imparts specific conformational properties to the polymer backbone, influencing its solubility, processability, and ultimately, the performance of electronic devices fabricated from it. rsc.org

Tuning of Optoelectronic Properties: The non-planar structure of the 3,3'-bithiophene unit can disrupt the planarity of a polymer chain, leading to a blue-shift in its absorption spectrum and an increase in its bandgap compared to analogous polymers based on 2,2'-bithiophene. This ability to tune the optical and electronic properties of materials is crucial for designing materials for specific applications, such as active layers in OLEDs or OPVs. The optoelectronic properties of polymers derived from this building block are a subject of significant research interest. taylorfrancis.comresearchgate.netuchicago.eduubc.ca

Synthesis of Small-Molecule Semiconductors: Beyond polymers, this compound is a valuable building block for the synthesis of well-defined, small-molecule organic semiconductors. The aldehyde group can be used to introduce various functional groups, allowing for the systematic investigation of structure-property relationships in these materials.

Exploration of Asymmetric and Chiral Materials: The asymmetric nature of this compound makes it a precursor for chiral thiophene-based materials. The introduction of chirality can influence the self-assembly of these materials, potentially leading to novel morphologies and enhanced performance in certain applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXDIVGXUUHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584730
Record name [3,3'-Bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137320-59-3
Record name [3,3'-Bithiophene]-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 Bithiophene 5 Carbaldehyde and Its Precursors

Novel Synthetic Routes to the [3,3'-Bithiophene] Core

The construction of the [3,3'-bithiophene] scaffold is a critical step in the synthesis of [3,3'-Bithiophene]-5-carbaldehyde. Researchers have explored several strategies to achieve this, primarily through cross-coupling reactions.

A common approach involves the palladium-catalyzed coupling of thiophene (B33073) derivatives. For instance, the Stille coupling reaction, which utilizes organotin reagents, has been effectively employed. tandfonline.comnih.gov This method is valued for its tolerance of various functional groups, making it a versatile tool in the synthesis of complex bithiophene structures. tandfonline.com Similarly, Suzuki coupling, which pairs organoboron compounds with halides, offers another powerful route to the [3,3'-bithiophene] core. nih.gov Both Stille and Suzuki reactions are foundational in creating the C-C bond between the two thiophene rings. acs.org

Beyond these well-established methods, novel strategies are continuously being developed. One such method is the oxidative C-H cyclization of thiophenol derivatives with 1,3-diynes, providing a direct route to both symmetrical and unsymmetrical bithiophenes. researchgate.net Another innovative approach involves the Fiesselmann reaction, a "ring closure" strategy that builds one of the thiophene rings onto an existing thiophene precursor. acs.org This method has been successfully used to synthesize substituted 2,2'-bithiophene (B32781) and 2,2':5',2''-terthiophene derivatives. acs.org

The synthesis of the precursor 3,3'-dibromo-2,2'-bithiophene (B32780) has been achieved through the treatment of 3-bromothiophene (B43185) with LDA followed by reaction with CuCl2, yielding the product in high yield. chemicalbook.com This dibrominated bithiophene serves as a versatile intermediate for further functionalization.

Selective Functionalization Strategies for Carbaldehyde Introduction at the 5-Position

Once the [3,3'-bithiophene] core is established, the next crucial step is the selective introduction of a carbaldehyde group at the 5-position. Several formylation techniques have been investigated to achieve this transformation with high regioselectivity.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings like thiophenes. researchgate.netwikipedia.org This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3). tcichemicals.comgoogle.com The regioselectivity of the Vilsmeier formylation on 3-substituted thiophenes can be influenced by the steric bulk of the Vilsmeier reagent, allowing for targeted formylation at either the 2- or 5-position. researchgate.netresearchgate.net

Another common strategy involves metalation followed by reaction with a formylating agent like DMF. researchgate.net This approach often utilizes organolithium reagents to deprotonate the thiophene ring at the desired position, followed by quenching with DMF to introduce the aldehyde functionality. This method has been successfully applied to the synthesis of various formyl-substituted bithiophenes. researchgate.net

The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid, provides an alternative route, particularly for formylation at sterically hindered positions. tcichemicals.comuniroma1.it Research has also explored the direct C-H formylation of phenolated 1,4-disubstituted 1,2,3-triazoles using DMSO as the formyl source under metal-free conditions, showcasing a move towards more sustainable methods. ias.ac.in

For instance, 5,5'-diformyl-2,2'-bithiophene has been synthesized via a hexabutylditin-mediated homocoupling of 5-bromothiophene-2-carboxaldehyde in the presence of a palladium catalyst. nih.gov Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize a series of 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and additives.

In palladium-catalyzed cross-coupling reactions like Stille and Suzuki, the choice of palladium catalyst and ligands is critical. nih.govnumberanalytics.com For example, catalysts such as Pd(PPh3)4 and PdCl2(PPh3)2 are commonly used. nih.govnumberanalytics.com The reaction solvent also plays a significant role, with common choices including toluene (B28343), THF, and DMF. numberanalytics.com Temperature is another crucial factor, with higher temperatures often increasing the reaction rate but potentially leading to side reactions. numberanalytics.com

For formylation reactions, the concentration of reagents and reaction time are important variables. In the Vilsmeier-Haack reaction, controlling the stoichiometry of the Vilsmeier reagent can influence the regioselectivity. researchgate.net In metalation-formylation sequences, the temperature at which the deprotonation and formylation steps are carried out is critical for success.

A study on the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling evaluated the effect of different solvents, with a 4:1 mixture of toluene and water proving effective. nih.gov The choice of base, such as K3PO4, also influenced the reaction outcome. nih.gov

Catalyst Development for Enhanced Efficiency in this compound Production

The development of highly efficient and selective catalysts is a major focus in the synthesis of this compound and its precursors. Palladium complexes are the most extensively studied catalysts for the cross-coupling reactions that form the bithiophene core. tandfonline.comnih.gov

Research in this area aims to develop catalysts that offer higher turnover numbers, operate under milder conditions, and exhibit greater functional group tolerance. For Stille coupling, various palladium catalysts such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are commonly employed. numberanalytics.com The choice of ligands, such as triphenylphosphine (B44618) (PPh₃) or tri(o-tolyl)phosphine (P(o-Tol)₃), can significantly influence the catalyst's reactivity and selectivity. numberanalytics.com

In addition to palladium, other transition metals like nickel have also been used in cross-coupling reactions for the synthesis of bithiophene derivatives. nih.gov The development of metal-free catalytic systems is also an emerging area of interest, driven by the desire to reduce the environmental impact and cost associated with transition metal catalysts. nih.gov

For formylation reactions, while many are stoichiometric, catalytic versions are being explored. For example, copper-catalyzed C(3)-formylation of imidazo[1,2-a]pyridine (B132010) C-H bonds with DMSO has been reported. ias.ac.in

Green Chemistry Approaches and Sustainable Synthesis of this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to this compound. This includes the use of less toxic reagents, alternative solvents, and more energy-efficient reaction conditions. rsc.orgnih.gov

One approach is the development of metal-free synthetic methods to avoid the use of toxic and expensive transition metal catalysts. nih.gov For instance, the use of elemental sulfur or potassium sulfide (B99878) as sulfur sources in the synthesis of thiophene derivatives represents a move towards more environmentally benign reagents. nih.gov

The use of alternative solvents is another key aspect of green chemistry. rsc.org Researchers are exploring the use of water or ionic liquids as reaction media to replace volatile organic solvents. rsc.orgorganic-chemistry.org Solvent-free reaction conditions are also being investigated where possible. rsc.org

Microwave-assisted synthesis has emerged as a promising technique for accelerating reaction rates and improving yields in the synthesis of thiophene derivatives, often leading to cleaner reactions with reduced side products. nih.gov

Furthermore, the development of one-pot, multi-component reactions (MCRs) is a cornerstone of green synthesis, as it reduces the number of synthetic steps, minimizes waste, and improves atom economy. nih.gov The Gewald reaction, a well-known MCR for thiophene synthesis, continues to be adapted and improved for greener applications. rsc.orgnih.gov

Chemical Reactivity and Derivatization of 3,3 Bithiophene 5 Carbaldehyde

Reactions at the Carbaldehyde Moiety of [3,3'-Bithiophene]-5-carbaldehyde

The aldehyde group is a primary site for chemical reactions, enabling nucleophilic additions, condensations, oxidations, reductions, and olefination reactions. These transformations are fundamental for elongating carbon chains and introducing new functional groups.

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com This makes it susceptible to attack by various nucleophiles. masterorganicchemistry.comorganic-chemistry.org The general mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. wikipedia.org Subsequent protonation of this intermediate yields an alcohol. organic-chemistry.org

A key example of this reactivity is the Knoevenagel condensation, which begins with the nucleophilic addition of an active hydrogen compound (a compound with a C-H bond that can be easily deprotonated) to the aldehyde. wikipedia.orgsigmaaldrich.com This is followed by a dehydration step to form a new carbon-carbon double bond. wikipedia.org For instance, the reaction of thiophene (B33073) aldehydes with active methylene (B1212753) compounds like malonic acid derivatives or thiobarbituric acid, often catalyzed by a weak base, proceeds via this pathway to generate α,β-unsaturated products. wikipedia.orgnih.govyoutube.com While specific studies on this compound are not prevalent, its structural similarity to other thiophene aldehydes suggests it would readily participate in such reactions. youtube.comacs.org

Table 1: Nucleophilic Addition Reactions

Reaction Type Nucleophile Intermediate Final Product
Hydride Addition H⁻ (from NaBH₄, LiAlH₄) Alkoxide Primary Alcohol
Grignard Reaction R-MgX Alkoxide Secondary Alcohol
Cyanide Addition ⁻CN Cyanohydrin Alkoxide Cyanohydrin

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. alfa-chemistry.comrsc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). alfa-chemistry.comrsc.org The formation of Schiff bases from aromatic aldehydes like this compound is generally more favorable and results in more stable products compared to those from aliphatic aldehydes, due to conjugation. alfa-chemistry.com

Research on related bithiophene dicarbaldehydes has shown that they react with various aromatic amines to produce diimino-bithiophene compounds in good yields. researchgate.netresearchgate.netrsc.org Similarly, 2,2′-Bithiophene-5-carboxaldehyde, an isomer of the title compound, has been shown to react with 4-nitrophenylhydrazine (B89600) to form the corresponding hydrazone, a reaction analogous to Schiff base formation. sigmaaldrich.com These findings strongly support the facile formation of Schiff bases from this compound, which are important intermediates for the synthesis of various heterocyclic compounds and have applications in materials science. researchgate.net

The aldehyde functional group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Oxone. libretexts.orgorganic-chemistry.org The oxidation of this compound is expected to yield [3,3'-Bithiophene]-5-carboxylic acid. The feasibility of this is supported by the commercial availability of the analogous [2,2'-Bithiophene]-5-carboxylic acid, which is the oxidation product of 2,2'-Bithiophene-5-carboxaldehyde. sigmaaldrich.com

Reduction: The reduction of the aldehyde group yields a primary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent used for the reduction of aldehydes and ketones. libretexts.org The reaction of this compound with NaBH₄ would produce ([3,3'-Bithiophene]-5-yl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for this transformation. libretexts.org This reduction is a key step in synthesizing various derivatives where an alcohol functionality is required.

Table 2: Oxidation and Reduction Reactions

Transformation Reagent(s) Product
Oxidation KMnO₄, H₂CrO₄, Oxone [3,3'-Bithiophene]-5-carboxylic acid

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes (olefins). organic-chemistry.orglibretexts.org These reactions are crucial for creating carbon-carbon double bonds with high regioselectivity.

In the Wittig reaction , a phosphonium (B103445) ylide (Wittig reagent) reacts with the aldehyde. masterorganicchemistry.comwikipedia.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org The stereochemistry of the resulting alkene (E or Z isomer) depends on the nature of the substituents on the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. alfa-chemistry.comwikipedia.org A significant advantage of the HWE reaction is that it typically favors the formation of the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed. organic-chemistry.orgwikipedia.org This reaction is widely used in the synthesis of stilbene (B7821643) analogues and other conjugated systems from aromatic aldehydes. nih.govwiley-vch.de Given its aromatic aldehyde nature, this compound is an excellent substrate for these olefination reactions to produce bithiophene-containing stilbenes and other vinyl derivatives. The Still-Gennari modification of the HWE reaction can be employed if the (Z)-alkene is the desired product. youtube.com

Table 3: Comparison of Wittig and HWE Reactions

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium Ylide Phosphonate Carbanion
Reactivity Less reactive with ketones More reactive, reacts with most aldehydes & ketones
Stereoselectivity Depends on ylide stability (non-stabilized give Z, stabilized give E) Predominantly forms (E)-alkenes

Functionalization of the Bithiophene Core via this compound Derivatives

Beyond the reactivity of the aldehyde, the bithiophene core itself can be functionalized. This is typically achieved through derivatization, often involving halogenation and metal-catalyzed cross-coupling reactions.

Halogen atoms can be introduced onto the bithiophene rings to serve as handles for further synthetic modifications, particularly cross-coupling reactions. researchgate.netrsc.org The "halogen dance" reaction, an amide-induced halogen migration, has been studied on mixed di-halothiophenes, allowing for the synthesis of specifically substituted thiophene derivatives. imperial.ac.uk For instance, starting with a brominated bithiophene aldehyde, one could potentially introduce other functional groups.

Metalation, particularly lithiation, followed by quenching with an electrophile, is a common strategy for functionalizing thiophene rings. rsc.orgresearchgate.net More versatile are palladium-catalyzed cross-coupling reactions like the Suzuki reaction. The synthesis of this compound itself can be achieved via a Suzuki coupling between 3-thienylboronic acid and a brominated thiophene aldehyde, such as 3-bromo-5-formylthiophene. This demonstrates how metalation strategies are integral to building the substituted bithiophene system. These coupling reactions allow for the introduction of various aryl or alkyl groups onto the bithiophene core, enabling the synthesis of a wide array of complex conjugated molecules for applications in organic electronics. researchgate.net

Suzuki, Stille, and Other Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can participate in such reactions, typically after conversion to a suitable halide or organometallic derivative. However, direct C-H functionalization is also a known pathway.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used method for creating C-C bonds. researchgate.net While direct use of this compound in a Suzuki reaction is less common, its derivatives are frequently employed. For instance, brominated thiophene aldehydes can undergo Suzuki coupling. rsc.org The synthesis of various arylthiophene-2-carbaldehydes has been achieved with moderate to excellent yields through the Suzuki-Miyaura cross-coupling of the corresponding bromo-thiophene-carbaldehyde with different arylboronic pinacol (B44631) esters/acids. mdpi.com

A general route to synthesizing this compound itself involves a Suzuki coupling reaction between 3-bromo-5-formylthiophene and 3-thienylboronic acid. This reaction is typically catalyzed by Pd(PPh₃)₄ in the presence of an aqueous solution of Na₂CO₃ at temperatures between 70–80°C. This approach highlights the utility of the Suzuki reaction in constructing the bithiophene scaffold while preserving the reactive aldehyde group for further derivatization.

Similarly, the synthesis of trimer-CHO, a molecule where a 3-thiophene carboxaldehyde is flanked by two EDOT (3,4-ethylenedioxythiophene) units, is achieved via a Suzuki coupling reaction. This involves reacting 2,5-dibromo-3-thiophene aldehyde with EDOT boronic acid pinacol ester in the presence of a palladium catalyst, resulting in a good yield. acs.org

Stille Coupling: The Stille coupling reaction utilizes an organotin reagent and an organohalide, also catalyzed by palladium. libretexts.org It is recognized for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. wiley-vch.depsu.edu Although organotin reagents are known for their toxicity, the Stille coupling can offer superior yields in certain cases compared to other cross-coupling methods. Similar to the Suzuki reaction, the Stille coupling is instrumental in creating the bithiophene backbone. The reaction can be performed on a variety of organic halides, including aryl, vinyl, and acyl halides, as well as heterocyclic compounds. libretexts.org Unforeseen side reactions have been noted in Stille couplings, such as the direct C–H stannylation of the α-hydrogen of thiophene and the stannylation of arylbromides with trialkylstannane bromide, which can enhance the efficiency of Stille polycondensation. rsc.org

Other Cross-Coupling Reactions: Research has also explored other palladium-catalyzed cross-coupling reactions. For example, a palladium-catalyzed 1,4-migration coupled with direct arylation has been used for the double C–H bond functionalization at the β-position of thiophenes, leading to the formation of [3,3′-bithiophene]-5′-carbaldehyde derivatives. rsc.org

Table 1: Examples of Cross-Coupling Reactions Involving Thiophene Aldehyde Derivatives

Reactant 1 Reactant 2 Catalyst Product Yield Reference
3-Bromo-5-formylthiophene 3-Thienylboronic acid Pd(PPh₃)₄ This compound Not specified
5-(2-Bromo-4-methylphenyl)thiophene-2-carbaldehyde 2-Methylthiophene Palladium catalyst 4'-Methyl-5-phenyl-[3,3'-bithiophene]-5'-carbaldehyde 68% rsc.org
2,5-Dibromo-3-thiophene aldehyde EDOT boronic acid pinacol ester Bis(triphenylphosphine)palladium(II) dichloride Trimer-CHO Good acs.org
4-Bromothiophene-2-carbaldehyde Various arylboronic pinacol esters/acids Not specified 4-Arylthiophene-2-carbaldehyde derivatives Moderate to excellent mdpi.com
2-Bromo-5-(bromomethyl)thiophene Various aryl boronic acids Pd(PPh₃)₄ 2-(Bromomethyl)-5-aryl-thiophenes 25-76% nih.gov
2,5-Dibromo-3-hexylthiophene Various aryl-boronic acids Not specified 2,5-Biaryl-3-hexylthiophenes Reasonable nih.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, are highly efficient for synthesizing complex molecules. nih.gov The aldehyde functionality of this compound makes it a suitable candidate for inclusion in various MCRs.

One of the most well-known MCRs is the Knoevenagel condensation. A series of 5-(3-substituted-thiophene)-pyrimidine derivatives were synthesized via a Knoevenagel condensation of barbituric or thiobarbituric acid with 3-substituted-thiophene-2-carboxaldehyde. urfu.ru This demonstrates the utility of thiophene aldehydes in constructing fused heterocyclic systems.

While specific examples of this compound in high-order MCRs (five or more components) are not extensively documented in the provided results, the reactivity of the aldehyde group suggests its potential as a component in reactions like the Ugi or Passerini reactions, which are foundational MCRs. rug.nlcaltech.edu For instance, the Ugi four-component reaction has been employed with indole-2-carboxylic acid, an aniline, an isocyanide, and an aldehyde or ketone to generate diverse scaffolds. rug.nl The electrophilic nature of the aldehyde in this compound would allow it to readily participate in the initial steps of such reaction cascades.

Chemo- and Regioselectivity in this compound Transformations

Chemo- and regioselectivity are critical considerations in the reactions of multifunctional molecules like this compound. The presence of the aldehyde group and the two thiophene rings, each with distinct electronic properties, allows for selective transformations.

Chemoselectivity: The aldehyde group is typically the most reactive site for nucleophilic attack. This allows for a wide range of derivatizations, such as condensation reactions, without affecting the thiophene rings under appropriate conditions. For example, in the synthesis of 5-(3-substituted-thiophene)-pyrimidine derivatives, the Knoevenagel condensation occurs selectively at the aldehyde group of the thiophene-2-carboxaldehyde. urfu.ru

Regioselectivity: In cross-coupling reactions, the regioselectivity is dictated by the position of the leaving group (e.g., a halogen). For instance, in the Suzuki coupling to form 2-(bromomethyl)-5-aryl-thiophenes, the reaction occurs selectively at the C-Br bond of 2-bromo-5-(bromomethyl)thiophene, leaving the bromomethyl group intact for further functionalization. nih.gov The synthesis of this compound itself via Suzuki coupling demonstrates regioselectivity, as the coupling occurs at the 3-position of the formylthiophene.

Furthermore, the electronic nature of the bithiophene system can influence the regioselectivity of electrophilic substitution reactions. The sulfur atom's electron-donating effect directs electrophiles to the 5-position of the thiophene ring. This inherent regioselectivity is crucial in the synthesis of the parent compound and its derivatives.

Polymerization Studies Involving 3,3 Bithiophene 5 Carbaldehyde and Its Derivatives

Homopolymerization Strategies for [3,3'-Bithiophene]-5-carbaldehyde Monomers

The direct homopolymerization of thiophene (B33073) monomers bearing an aldehyde group, such as this compound, presents significant challenges. Research has shown that the direct polymerization of commercially available thiophene-aldehyde by any means is exceedingly difficult. acs.orgnih.gov This difficulty arises from the reactive nature of the aldehyde group, which can interfere with the polymerization catalysts and reaction conditions typically used for thiophene polymerization.

To overcome these challenges, researchers have explored alternative strategies. One approach involves the synthesis of more reactive monomers where the aldehyde-functionalized thiophene is incorporated into a larger, more easily polymerizable structure. For instance, a trimer was designed with a thiophene-aldehyde molecule enclosed between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units. acs.orgnih.gov This trimer could be successfully polymerized both chemically and electrochemically, demonstrating a viable pathway to incorporate the aldehyde functionality into a polythiophene backbone. acs.orgnih.gov

Another strategy involves the use of α,β-unsaturated ketone compounds derived from thiophene-3-carbaldehyde. These compounds can be synthesized by reacting thiophene-3-carbaldehyde with acetophenone (B1666503) derivatives and subsequently polymerized. nih.gov

Electrochemical Polymerization of this compound Derivatives

Electrochemical polymerization is a widely used method for synthesizing conducting polymer films directly onto an electrode surface. This technique offers excellent control over the film thickness and morphology. Several studies have investigated the electrochemical polymerization of various thiophene derivatives.

The electrochemical polymerization of thiophene and 2,2'-bithiophene (B32781) has been shown to proceed via radical-monomer or radical-radical coupling. winona.edu The polymerization of 2,2'-bithiophene occurs at a lower potential (around 1.0 V) compared to thiophene (around 1.6 V). winona.edu Introducing a small amount of 2,2'-bithiophene or 2,2':5',2"-terthiophene into the electrochemical polymerization of thiophene and 3-alkylthiophenes can significantly increase the polymerization rate and lower the required applied potentials. dtic.mil

While the direct electrochemical polymerization of this compound is challenging, derivatives have been successfully electropolymerized. For instance, an EDOT-aldehyde derivative was prepared and polymerized both chemically and electrochemically. acs.orgnih.gov The resulting polymer films exhibited strong adhesion to indium tin oxide (ITO) surfaces. acs.orgnih.gov Copolymers containing 3-methoxythiophene (B46719) have also been synthesized by oxidative electropolymerization, demonstrating reversible color changes between the oxidized and reduced states. researchgate.net

Monomer/SystemPolymerization PotentialObservations
Thiophene~1.6 V vs. Ag/AgClForms a polythiophene film. winona.edu
2,2'-Bithiophene~1.0 V vs. Ag/AgClPolymerizes more readily than thiophene. winona.edu
3-Methoxythiophene (MOT)1.1 V vs. SCEForms a soluble, electroactive polymer. researchgate.net
3-Thiophenemethanol (TM)1.5 V vs. SCECan be copolymerized with MOT. researchgate.net
3-Thiophenecarboxylic acid (TCA)1.8 V vs. SCECan be copolymerized with MOT. researchgate.net
EDOT-aldehyde derivativeNot specifiedSuccessful electrochemical polymerization. acs.orgnih.gov

Post-Polymerization Modification of Carbaldehyde-Functionalized Polymers

The aldehyde group is a highly versatile functional handle for the post-polymerization modification of conjugated polymers. This approach allows for the introduction of a wide range of functionalities onto a pre-synthesized polymer backbone, thereby altering its properties in a controlled manner.

The reactivity of the aldehyde group in polymerized materials has been demonstrated in several studies. For example, insoluble semiconducting films were created by cross-linking an aldehyde-bearing polymer with ethylenediamine. nih.gov This demonstrates the utility of the aldehyde group for creating robust, chemically modified materials. nih.gov Furthermore, the aldehyde functionality has been exploited to graft fluorescent polyamine nanoparticles onto the surface of a polymer film, resulting in a fluorescent semiconducting material. nih.gov

This strategy of post-polymerization modification is particularly valuable given the difficulties in directly polymerizing many functionalized monomers. By first synthesizing a precursor polymer with protected or less reactive functional groups, and then converting them to the desired functionality after polymerization, a wider range of functionalized conjugated polymers can be accessed.

Regioregularity and Stereochemical Control in this compound Based Polymers

Regioregularity, the control over the head-to-tail (HT) versus head-to-head (HH) and tail-to-tail (TT) coupling of monomer units, is crucial in determining the properties of polythiophenes. A high degree of HT coupling leads to more planar polymer backbones, enhanced π-π stacking, and improved charge transport properties.

Several methods have been developed to achieve high regioregularity in polythiophene synthesis. The McCullough and Rieke methods, which involve transition metal-catalyzed cross-coupling reactions, are well-established for producing regioregular poly(3-alkylthiophene)s. rsc.org More recently, nickel-catalyzed dehydrobrominative polycondensation using a Knochel-Hauser base (TMPMgCl·LiCl) has emerged as an effective method for the regioselective polymerization of thiophene monomers at room temperature. rsc.org

The regioselectivity of polymerization can be influenced by the nature of the substituents on the thiophene ring. For instance, in the polymerization of a bithiophene derivative with methoxy (B1213986) and pyridine (B92270) groups, the halogen-magnesium exchange reaction occurred regioselectively, leading to a more planar polymer conformation. researchgate.net While specific studies on the regioregular polymerization of this compound are scarce, the principles established for other substituted thiophenes would apply. The steric and electronic effects of the bithiophene and carbaldehyde groups would play a significant role in directing the regiochemistry of the polymerization.

Polymerization MethodKey FeaturesResulting Regioregularity
McCullough MethodGrignard metathesis polymerizationHigh HT content
Rieke MethodPolymerization of active zinc speciesHigh HT content
Ni-catalyzed Dehydrobrominative PolycondensationUses Knochel-Hauser baseHigh HT content at room temperature rsc.org
FeCl₃ Oxidative PolymerizationSimple and common methodGenerally leads to regioirregular polymers

Advanced Spectroscopic and Structural Investigations of 3,3 Bithiophene 5 Carbaldehyde

Conformational Analysis using Advanced Nuclear Magnetic Resonance (NMR) Techniques

The conformational flexibility of [3,3'-Bithiophene]-5-carbaldehyde, primarily concerning the dihedral angle between the two thiophene (B33073) rings, can be extensively studied using advanced Nuclear Magnetic Resonance (NMR) techniques. The degree of rotational freedom around the C3-C3' single bond dictates the planarity of the molecule, which in turn influences its electronic and optical properties. In solution, the molecule likely exists in a dynamic equilibrium between different conformations.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for this analysis. The chemical shifts of the thiophene protons are particularly sensitive to the inter-ring dihedral angle. In a more planar conformation, increased π-conjugation leads to specific deshielding or shielding effects on the ring protons. For instance, analysis of related dimethoxy-2,2'-bithiophenes has shown that these compounds tend to prefer a non-planar conformation in solution. rsc.org The aldehyde proton's chemical shift and its coupling constants with the adjacent thiophene proton provide valuable information about the orientation of the carbaldehyde group relative to the thiophene ring.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of through-space proximities between protons on the different thiophene rings. The presence and intensity of NOE cross-peaks between protons on the two rings can be correlated with their average distance, allowing for a quantitative estimation of the preferred dihedral angle. Theoretical calculations are often used alongside experimental NMR data to model the conformational landscape and predict the most stable conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on related thiophene compounds. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.8 - 10.1---
Aldehyde C---182 - 185
Thiophene Ring Protons7.0 - 8.0---
Thiophene Ring Carbons---125 - 150

Vibrational Spectroscopy for Probing Molecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for investigating the molecular structure and intermolecular interactions of this compound. The vibrational modes of the molecule serve as sensitive probes of its local environment.

The aldehyde group is a key functional moiety for forming intermolecular hydrogen bonds, for example, with protic solvents or in co-crystals. nih.gov The C=O stretching vibration, typically observed in the 1650-1700 cm⁻¹ region of the IR spectrum, is particularly sensitive to hydrogen bonding. Formation of a hydrogen bond to the carbonyl oxygen weakens the C=O bond, resulting in a noticeable redshift (a shift to lower frequency) of this band. The magnitude of this shift can be correlated with the strength of the hydrogen bond interaction. dicp.ac.cn

Other significant vibrational modes include the C-S stretching and ring deformation modes of the thiophene units, and the C-H stretching and bending vibrations. These modes provide a detailed fingerprint of the molecule. In the solid state, intermolecular interactions can lead to splitting or shifting of vibrational bands compared to the solution phase. Density Functional Theory (DFT) calculations are commonly employed to compute the theoretical vibrational spectra, which aids in the precise assignment of experimental bands to specific molecular motions. nih.govmdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Notes
C-H stretch (aldehyde)2800 - 2900, 2700 - 2800Often appears as a doublet.
C=O stretch (aldehyde)1670 - 1700Sensitive to conjugation and hydrogen bonding.
C=C stretch (thiophene)1400 - 1550Characteristic of the aromatic rings.
C-S stretch (thiophene)600 - 800Fundamental thiophene ring vibration.

X-ray Crystallography of this compound and its Solid-State Derivatives

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and the crucial inter-ring dihedral angle.

The substitution pattern and the nature of any derivative groups would significantly influence the solid-state structure. For instance, introducing bulky substituents could hinder planarization and disrupt efficient π-stacking, while introducing groups capable of strong hydrogen bonding could lead to highly ordered, specific supramolecular architectures. nih.gov

Table 3: Key Parameters Determined from a Hypothetical X-ray Crystallography Study

ParameterInformation Provided
Crystal System & Space GroupThe fundamental symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal.
Inter-ring Dihedral AngleThe precise twist angle between the two thiophene rings in the solid state.
Intermolecular InteractionsDistances and angles of hydrogen bonds and π-π stacking interactions.
Bond Lengths and AnglesPrecise geometric details of the molecule.

Electronic Spectroscopy for Understanding Optoelectronic Transitions and Charge Transfer

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, is essential for understanding the electronic structure and excited-state properties of this compound. The bithiophene core is a conjugated system that gives rise to strong π-π* electronic transitions, typically observed in the UV region.

The presence of the electron-withdrawing carbaldehyde group attached to the electron-rich bithiophene system creates a donor-acceptor (D-A) structure. This can lead to the emergence of an Intramolecular Charge Transfer (ICT) transition as a lower-energy absorption band. nih.gov Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the bithiophene donor, to the lowest unoccupied molecular orbital (LUMO), which has significant character on the carbaldehyde acceptor. nih.gov The energy and intensity of this ICT band are highly sensitive to solvent polarity, a phenomenon known as solvatochromism.

Studying derivatives where the donor or acceptor strength is modified can further elucidate the nature of these optoelectronic transitions. These studies are crucial for applications in organic electronics, where controlling the energy levels and charge transfer characteristics is paramount.

Table 4: Typical Electronic Absorption Data for Oligothiophene Systems

Compound TypeTypical λₘₐₓ (nm)Transition Type
Bithiophene280 - 320π-π
Terthiophene340 - 360π-π
Donor-Acceptor Oligothiophene380 - 450+Intramolecular Charge Transfer (ICT)

Chiroptical Spectroscopy of Enantiomerically Pure this compound Derivatives

Bithiophene systems can exhibit a form of axial chirality known as atropisomerism when rotation around the inter-ring C-C bond is sufficiently hindered. If the energy barrier to rotation is high enough, the molecule can be resolved into stable, non-superimposable mirror images (enantiomers). The presence of a substituent at the 5-position, as in this compound, contributes to the potential for such chirality.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are uniquely sensitive to molecular chirality. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. For an enantiomerically pure sample of a this compound derivative, CD spectroscopy would yield a characteristic spectrum with positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chiral chromophore.

The sign and intensity of the Cotton effects can be directly related to the absolute configuration (the specific spatial arrangement) of the atropisomer. While no experimental chiroptical data for this specific compound are currently reported in the literature, this technique remains the most powerful tool for the stereochemical analysis of its potentially chiral derivatives.

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) for this compound

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are highly sensitive vibrational spectroscopy techniques that can provide detailed chemical information from molecules adsorbed on plasmonic nanostructures (typically gold or silver). wiley.comnih.gov

SERS allows for the detection of molecules at very low concentrations by amplifying the Raman signal by several orders of magnitude. mdpi.com For this compound, SERS could be used to study its adsorption behavior on a metal surface. The orientation of the molecule relative to the surface can be inferred from the relative enhancement of different vibrational modes, according to SERS surface selection rules. For instance, preferential enhancement of the C=O stretch might indicate an interaction of the aldehyde group with the surface.

TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, enabling vibrational analysis at the nanoscale, even down to the single-molecule level. nih.govuni-jena.de A TERS experiment could map the vibrational characteristics of individual this compound molecules on a surface, revealing local heterogeneities in binding or conformation. osti.gov These advanced techniques offer a window into the behavior of this molecule at interfaces, which is critical for applications in catalysis, sensing, and molecular electronics.

Theoretical and Computational Chemistry Studies on 3,3 Bithiophene 5 Carbaldehyde

Density Functional Theory (DFT) Calculations of Electronic Structure and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For [3,3'-Bithiophene]-5-carbaldehyde, DFT calculations can elucidate the distribution of electrons and the energies of the molecular orbitals, which are crucial for understanding its chemical behavior and optical properties.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic absorption and emission spectra, as well as its kinetic stability. nih.gov

In a typical DFT study of a molecule like this compound, the geometry of the molecule is first optimized to find its most stable conformation. Then, single-point energy calculations are performed to determine the energies of the molecular orbitals. Different DFT functionals, such as B3LYP or M06-2X, combined with various basis sets, like 6-31G(d,p) or cc-pVTZ, can be employed to achieve a balance between computational cost and accuracy. mdpi.com

The results of these calculations for this compound would likely show that the HOMO is primarily localized on the electron-rich bithiophene backbone, while the LUMO has significant contributions from the electron-withdrawing carbaldehyde group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. The presence of the aldehyde group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted 3,3'-bithiophene (B186561), and it is also likely to reduce the HOMO-LUMO gap. whiterose.ac.uk

Table 1: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Computational MethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP/6-31G(d,p)-5.89-2.453.44
M06-2X/6-311+G(d,p)-6.21-2.683.53
PBE0/cc-pVTZ-6.05-2.513.54

This table presents illustrative data based on typical values for similar thiophene (B33073) derivatives and is not from a direct experimental or computational study of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide detailed insights into its conformational landscape and how individual molecules interact and aggregate. hhu.de

The conformational flexibility of this compound is primarily governed by the torsional angle between the two thiophene rings. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable conformations (e.g., syn or anti) and the energy barriers between them. The presence of the carbaldehyde substituent can influence the preferred dihedral angle due to steric and electronic effects. nih.govnih.gov

Furthermore, MD simulations are instrumental in understanding the aggregation behavior of these molecules in different environments, such as in solution or in the solid state. These simulations can predict how molecules pack together, which is crucial for the performance of organic electronic devices. acs.org The simulations can reveal the formation of ordered structures like H- or J-aggregates, which have distinct spectroscopic signatures. nih.govacs.org For instance, the formation of H-aggregates often leads to a blue-shift in the absorption spectrum compared to the isolated molecule.

The choice of force field is critical for the accuracy of MD simulations. For organic molecules like this compound, force fields such as OPLS-AA or GAFF are commonly used. The simulations can be performed under various conditions of temperature and pressure to mimic experimental settings.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound (Illustrative Data)

ParameterValueDescription
Average Dihedral Angle35° (anti-like)The average angle between the two thiophene rings.
Rotational Energy Barrier5-7 kJ/molThe energy required to rotate from the anti to the syn conformation.
Radial Distribution Function g(r)Peak at 4.5 ÅIndicates the most probable distance between the centers of mass of neighboring molecules in an aggregate.

This table presents illustrative data based on typical values for similar thiophene derivatives and is not from a direct experimental or computational study of this compound.

Quantum Chemical Prediction of Spectroscopic Properties of this compound

Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. ornl.govchemrxiv.org For this compound, TD-DFT calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption peaks. nih.gov

The predicted UV-Vis spectrum of this compound is expected to show a strong absorption band in the near-UV or visible region, corresponding to the HOMO-LUMO transition. The position of this absorption maximum (λ_max) is sensitive to the electronic structure of the molecule. The electron-withdrawing carbaldehyde group is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted 3,3'-bithiophene due to the narrowing of the HOMO-LUMO gap. researchgate.net

The accuracy of the predicted spectra depends on the choice of the DFT functional and basis set, as well as the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). acs.org By comparing the predicted spectra with experimental data, one can validate the computational methodology and gain a deeper understanding of the electronic transitions involved.

Table 3: Predicted Spectroscopic Properties of this compound (Illustrative Data)

Computational MethodExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
TD-B3LYP/6-31G(d,p)3.203870.85
TD-PBE0/cc-pVTZ3.353700.91
TD-CAM-B3LYP/6-311+G(d,p)3.423620.88

This table presents illustrative data based on typical values for similar thiophene derivatives and is not from a direct experimental or computational study of this compound.

Computational Modeling of Reaction Mechanisms and Transition States for this compound Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling its transformations, such as its synthesis or its participation in further chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. jst.go.jp

For example, the synthesis of this compound might involve a formylation reaction of a 3,3'-bithiophene precursor. Computational modeling could be used to compare different reaction pathways and determine the most likely mechanism. The calculated activation energies, which are the energy barriers of the transition states, can provide insights into the reaction rates and the optimal conditions for the reaction. rsc.org

Furthermore, the reactivity of the aldehyde group in this compound can be explored computationally. For instance, its reaction with a nucleophile can be modeled to understand the regioselectivity and stereoselectivity of the reaction. The calculated reaction energies can indicate whether a reaction is thermodynamically favorable.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

Reaction StepTransition StateActivation Energy (kJ/mol)
Nucleophilic attack on carbonyl carbonTS165
Proton transferTS230

This table presents illustrative data based on typical values for similar thiophene derivatives and is not from a direct experimental or computational study of this compound.

In Silico Design and Virtual Screening of Novel this compound Derivatives

The insights gained from computational studies of this compound can be leveraged for the in silico design and virtual screening of novel derivatives with tailored properties. rsc.org This approach allows for the rapid evaluation of a large number of candidate molecules without the need for their synthesis and experimental characterization, thus accelerating the discovery of new materials. nih.gov

For example, if the goal is to design a derivative with a smaller HOMO-LUMO gap for applications in organic solar cells, one could computationally screen a library of this compound derivatives with different electron-donating or electron-withdrawing substituents. nih.govjddtonline.info The effect of these substituents on the electronic structure and optical properties can be predicted using DFT and TD-DFT calculations.

Virtual screening can also be used to identify derivatives with improved properties for other applications, such as enhanced solubility, better charge transport characteristics, or specific binding affinities to biological targets. rsc.orgnih.gov The most promising candidates identified through virtual screening can then be prioritized for synthesis and experimental validation. This rational design approach, guided by computational chemistry, is a powerful strategy for the development of new functional materials based on the this compound scaffold.

Lack of Specific Research Data Precludes Comprehensive Article on this compound in Advanced Materials

Despite extensive searches for scientific literature, a comprehensive article detailing the specific applications of this compound as a precursor for advanced materials, as per the requested outline, cannot be generated at this time. The available information is insufficient to provide a thorough and scientifically accurate account of its role in organic electronics and sensing platforms.

The intended article was to focus on the following areas:

Role in Organic Electronics and Optoelectronic Materials:

Active Layer Components in Organic Photovoltaics (OPVs) and Solar Cells

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

Photorefractive and Non-linear Optical Materials

Integration into Sensing Platforms:

Chemo/Biosensors based on this compound Derivatives

While general information exists on the use of various thiophene-based molecules in these fields, a direct and detailed investigation into materials derived specifically from this compound is not documented in the accessible scientific literature. Research on analogous compounds, such as those derived from 2,2'-bithiophene (B32781) or fused thiophene systems, suggests that the bithiophene moiety is a promising component for creating materials with desirable electronic and optical properties. These properties are crucial for applications in OPVs, OFETs, and OLEDs. For instance, the ability of bithiophene derivatives to form ordered structures can enhance charge mobility, a key parameter in OFETs. nih.govresearchgate.net Similarly, the tunable electronic energy levels of thiophene-containing molecules make them suitable candidates for active layers in solar cells and light-emitting components in OLEDs. researchgate.net

Furthermore, the field of nonlinear optics has seen the exploration of various organic chromophores, with some studies focusing on thiophene derivatives to achieve high electro-optic activity. nih.govrsc.orgresearchgate.netmdpi.com The aldehyde functional group on the bithiophene core also presents a reactive site for the synthesis of chemosensors, where binding to an analyte could induce a measurable optical or electronic response.

However, without specific research data—such as synthesis protocols for derivatives of this compound, characterization of their photophysical and electrochemical properties, and performance metrics in device settings—it is impossible to construct the detailed, data-driven article that was requested. The creation of informative data tables and the reporting of specific research findings are contingent on the existence of such primary research.

3,3 Bithiophene 5 Carbaldehyde As a Precursor for Advanced Materials

Integration into Sensing Platforms

Fluorimetric and Colorimetric Sensing Applications

The aldehyde functionality of [3,3'-bithiophene]-5-carbaldehyde makes it an excellent precursor for developing fluorimetric and colorimetric sensors. The aldehyde group can readily undergo condensation reactions, particularly with amines, to form Schiff bases. nih.gov This reaction is a cornerstone for creating chemosensors where the resulting imine bond is part of a larger conjugated system. nih.gov The interaction of such a sensor molecule with a target analyte, like a metal ion or an anion, can perturb the electronic structure of the conjugated system, leading to observable changes in its light absorption (color) or emission (fluorescence) properties. nih.govnih.gov

For instance, a Schiff base synthesized from 2,2-bithiophene-5-carboxaldehyde and 2-hydrazinobenzothiazole (B1674376) was developed as a colorimetric sensor that showed high selectivity and sensitivity for cyanide ions. acs.org The addition of cyanide induced a rapid and visible color change from yellow to colorless. acs.org Similarly, other thiophene-based Schiff bases have been designed as "turn-on" fluorescent sensors for metal ions like Al³⁺ and Zn²⁺, where binding to the ion significantly enhances fluorescence intensity. nih.gov

While direct studies on this compound for these applications are not extensively documented, the principles established with analogous compounds strongly suggest its potential. The bithiophene core is known to be a component of fluorescent materials, and its incorporation into sensor designs is a promising strategy. seoultech.ac.kr For example, a ratiometric fluorescent sensor for cadmium ions (Cd²⁺) was successfully prepared using a bithiophene-dicarbaldehyde derivative, demonstrating the utility of this structural motif in environmental sensing. seoultech.ac.kr

Table 1: Potential Sensing Applications for this compound Derivatives

Target Analyte Sensing Mechanism Potential Derivative Observable Change
Metal Ions (e.g., Al³⁺, Zn²⁺, Cd²⁺) Chelation-Enhanced Fluorescence (CHEF) Schiff base with aminophenols or hydrazines Fluorescence "turn-on" or ratiometric shift. nih.govseoultech.ac.kr
Anions (e.g., CN⁻) Nucleophilic addition to imine or H-bonding Schiff base with hydrazinobenzothiazole Color change (colorimetric). acs.org

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Thiophene-containing molecules are of significant interest in this field due to their rigid, planar structure and propensity for π-π stacking, which drives self-assembly into ordered architectures. nih.gov

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The this compound scaffold can be incorporated into larger molecules designed as guests for specific macrocyclic hosts. A prominent example involves a thiophene-based derivative, TPPA, which forms a host-guest complex with pillar ntu.edu.sgarene, a macrocyclic host known for its electron-rich cavity. nih.govresearchgate.net This interaction was shown to create a novel white-light-emitting system, where the encapsulation of the thiophene (B33073) guest within the pillar ntu.edu.sgarene host modulated its photophysical properties. nih.govresearchgate.net Pillararenes are known to form stable complexes with a variety of guest molecules, including neutral compounds, and the specific geometry and electronic properties of a guest derived from this compound could be tailored for selective binding. nih.govnih.gov

Directed Self-Assembly of this compound Architectures

The self-assembly of molecules into well-defined nanostructures is a powerful bottom-up approach to creating functional materials. The structure of this compound is well-suited for directed self-assembly. The bithiophene core promotes organization through π-π stacking, while the aldehyde group can be functionalized to introduce other directing interactions, such as hydrogen bonding or metal coordination. nih.govnist.gov

Studies on related thiophene derivatives have demonstrated this principle. For example, the self-assembly of a thiophene-based molecule was controlled by changing solvent conditions, leading to a morphological transition from nanoparticles to nanofibers, accompanied by a shift in fluorescence. nih.gov In other work, carbohydrate-functionalized oligothiophenes were shown to self-assemble in water into chiral superstructures, driven by hydrogen bonding and controllable by the stereochemistry of the sugar unit. acs.org Similarly, attaching amide groups to thiophene rings has been shown to direct the packing of molecules into distinct head-to-tail or head-to-head arrangements. nih.gov These examples highlight how modifying the core this compound structure could be used to program its assembly into desired architectures like nanowires or liquid crystalline phases. researchgate.net

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating this compound

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with vast potential in gas storage, separation, and catalysis. rsc.org The aldehyde group is a key functional handle for building these frameworks. Specifically, this compound is considered a valuable monomer for constructing imine-linked COFs. alfa-chemistry.com

The synthesis of imine-linked COFs typically involves the condensation reaction between a multifunctional aldehyde monomer and a multifunctional amine monomer. rsc.orgntu.edu.sg This reversible reaction allows for "error correction" during the synthesis, leading to highly ordered and crystalline porous materials. rsc.org The resulting imine-linked COFs are noted for their excellent chemical stability, often being resistant to water and a range of organic solvents. rsc.orgresearchgate.net The bithiophene unit would serve as the rigid, π-conjugated strut in the framework, defining the pore size and contributing to the electronic properties of the final material.

Table 2: Potential Frameworks from Aldehyde-Functionalized Monomers

Framework Type Linkage Chemistry Co-Monomer Type Key Properties
Imine-linked COF Schiff base condensation Multi-amine linkers (e.g., p-phenylenediamine) High stability, permanent porosity. alfa-chemistry.comresearchgate.net
Azine-linked COF Condensation with hydrazine Hydrazine High crystallinity and stability in acid/base. alfa-chemistry.com

Development of Functional Dyes and Pigments from this compound

The extended π-conjugation of the bithiophene system is a classic feature of organic chromophores, making this compound a suitable starting point for creating functional dyes and pigments. Its derivatives can exhibit strong absorption in the visible region of the spectrum. mdpi.com

The aldehyde group serves as a versatile anchor point for synthesizing more complex dye structures. For example, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds or Suzuki-Miyaura cross-coupling reactions to extend the conjugated system and tune the color. mdpi.comacs.org A study on donor-π-acceptor (D-π-A) dyes utilized a carbonyl-bridged bithiophene carbaldehyde as the central π-spacer. mdpi.com By reacting the aldehyde with different acceptor groups, a series of dyes with varied absorption and fluorescence properties were created. mdpi.comresearchgate.net Furthermore, a related compound, 2,2′-bithiophene-5-carboxaldehyde, is used as a precursor in the multi-step synthesis of boron-dipyrromethene (BODIPY) oligothiophenes, which are known for their sharp absorption peaks and high fluorescence quantum yields. sigmaaldrich.com

Table 3: Classes of Dyes Synthesizable from Bithiophene Aldehydes

Dye Class Synthetic Reaction Key Features
Donor-π-Acceptor (D-π-A) Dyes Knoevenagel condensation, Suzuki coupling Tunable electronic properties for applications like solar cells. mdpi.comresearchgate.net
BODIPY Dyes Multi-step condensation/cyclization High fluorescence efficiency, sharp absorption bands. sigmaaldrich.com

This compound in Catalysis and Organocatalysis

While direct applications of this compound in catalysis are not widely reported, its structure provides multiple avenues for designing new catalysts. The field of organocatalysis uses small organic molecules to accelerate chemical reactions, and the bithiophene scaffold could serve as a rigid backbone for catalytically active groups.

The aldehyde functionality itself can be a precursor to important catalytic moieties. For example, it could be converted into an N-heterocyclic carbene (NHC) precursor. NHC-ligated species are highly versatile in modern chemistry, including in mediating radical reactions. acs.org

Emerging Research Directions and Future Outlook for 3,3 Bithiophene 5 Carbaldehyde Chemistry

Integration with Biomolecules for Hybrid Functional Systems

The aldehyde functionality of [3,3'-Bithiophene]-5-carbaldehyde serves as a versatile chemical handle for conjugation with a wide array of biomolecules, including proteins, peptides, and nucleic acids. This integration is pivotal for creating sophisticated hybrid functional systems that merge the electronic properties of conjugated thiophene (B33073) systems with the specific recognition and catalytic functions of biological entities. Such systems are at the core of next-generation biosensors, bio-probes, and biocompatible electronic devices.

Research has shown that thiophene-based materials are well-suited for the selective detection of biopolymers. researchgate.net The ease with which the aldehyde group can react with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) via Schiff base formation followed by reductive amination allows for the stable tethering of the bithiophene unit. This creates a direct interface between the biological and electronic components. Terthiophene derivatives, which are structurally similar to bithiophenes, have demonstrated significant appeal for biological and medical research due to their biocompatibility and ease of functionalization. nih.gov The resulting hybrid materials can be designed for applications such as:

Biosensing: The electronic and optical properties of the bithiophene core are often sensitive to binding events occurring at the attached biomolecule. This can be harnessed to create highly sensitive sensors for specific analytes.

Bioelectronics: Integrating this compound into biocompatible conductive polymers can be used to create interfaces with living tissues, a field with burgeoning applications in medical devices and in-vivo electronics. acs.org

Targeted Therapeutics: Functionalization with targeting ligands could guide bithiophene-based photosensitizers or drug-conjugates to specific cells or tissues.

The table below outlines potential biomolecular conjugations and their applications.

Biomolecule ClassConjugation Chemistry (Example)Potential Application Area
Proteins (e.g., Enzymes, Antibodies)Schiff base formation with lysine residuesEnzyme-based biosensors, Immunoassays
PeptidesN-terminal amine conjugationTargeted cell imaging, Biofunctional scaffolds
DNA/OligonucleotidesAmine-modified nucleotide couplingDNA sensing, Gene delivery monitoring

Advanced Manufacturing Techniques for this compound Based Devices

The transition of this compound from a laboratory chemical to a key component in functional devices relies on the development of advanced manufacturing techniques. researchgate.net These methods must be capable of precisely controlling the assembly and morphology of materials derived from this building block on various substrates. The aldehyde group can influence solubility and reactivity, which are critical parameters for many fabrication processes.

Several advanced techniques are being explored for thiophene-based materials:

Electropolymerization: This technique allows for the direct growth of conductive polymer films on an electrode surface from a solution containing the monomer. acs.orgresearchgate.net It offers excellent control over film thickness and morphology. For derivatives of this compound, the polymerization potential and resulting polymer properties can be fine-tuned. The use of additives like boron trifluoride diethyl etherate (BFEE) has been shown to reduce the required polymerization potential and improve the quality of the resulting polythiophene films. acs.org

Plasma Polymerization: A solvent-free method involves using plasma to polymerize monomers directly from the solid state. acs.org This technique was successfully used to polymerize 2,2'-bithiophene (B32781), creating conductive polymer films and even conductive paper hybrids. acs.org This approach could be adapted for this compound, offering a simple and direct route to synthesizing conductive materials.

Solution Processing: The development of soluble polymers derived from this compound is crucial for large-area, low-cost device fabrication using techniques like spin-coating, inkjet printing, and roll-to-roll processing. Tailoring the molecular structure by adding solubilizing side chains is a common strategy to make thiophene-based polymers processable from organic solvents or even as nanoparticles in water for applications like flexible electrochromic devices.

The table below summarizes key manufacturing techniques and their relevance for this compound.

Manufacturing TechniqueDescriptionRelevance for this compound
ElectropolymerizationPolymer film growth on an electrode via an electrochemical reaction. acs.orgresearchgate.netEnables precise fabrication of thin, uniform conductive polymer films for electronic applications. acs.org
Plasma PolymerizationUses plasma to initiate polymerization from a solid-state monomer. acs.orgOffers a solvent-free, direct method to create conductive polymer films and composites. acs.org
Solution Processing (e.g., Inkjet Printing)Deposition of materials from a liquid ink. Requires modification of the molecule to create soluble derivatives for scalable and low-cost device fabrication.

Rational Design of Next-Generation Materials with Tailored Properties

The this compound scaffold is an excellent platform for the rational design of new organic materials with precisely tailored electronic, optical, and physical properties. Through strategic chemical modifications, researchers can fine-tune the performance of these materials for specific applications.

Key strategies for rational design include:

Modification of the Aldehyde Group: The carbaldehyde function is not just a conjugation point but also a site for extending the π-conjugated system. Reactions like Knoevenagel or Wittig condensations can introduce new groups that alter the electron-accepting character of the molecule, thereby tuning the HOMO-LUMO energy levels and the optical band gap. Bithiophene dicarboxaldehydes are noted as promising building blocks for arylene vinylene-based organic semiconductors. nih.govrsc.org

Substitution on the Thiophene Rings: Attaching electron-donating or electron-withdrawing groups to the thiophene rings is a powerful method to control the electronic properties. For instance, adding substituents can influence the excitation energy and charge transport characteristics, which is critical for applications in organic solar cells and transistors. whiterose.ac.ukacs.org

Computational Modeling: Theoretical approaches, such as Density Functional Theory (DFT), are indispensable tools for predicting the properties of new designs before their synthesis. whiterose.ac.uk Computational studies can model how different substituents will affect molecular geometry, energy levels, and absorption spectra, guiding synthetic efforts toward the most promising candidates. whiterose.ac.ukacs.org This structure-based design approach has been effectively used to develop thiophene derivatives as inhibitors for specific biological targets. nih.gov

The following table illustrates design strategies and their expected impact on material properties.

Design StrategyExample ModificationPredicted Impact on Properties
π-System ExtensionKnoevenagel condensation at the aldehyde groupRed-shifted absorption, Lowered band gap, Modified electron affinity
Ring FunctionalizationAdding alkoxy groups to the thiophene backboneIncreased electron-donating character, Higher HOMO level, Improved solubility
CopolymerizationPolymerizing with an electron-deficient comonomerCreation of donor-acceptor polymers with tailored band gaps for photovoltaic applications acs.org

Interdisciplinary Applications and Cross-Disciplinary Research of this compound

The versatility of the thiophene moiety ensures that materials derived from this compound have applications spanning numerous scientific disciplines. researchgate.net This fosters cross-disciplinary research where expertise from chemistry, physics, biology, and engineering converge.

Materials Science and Electronics: In materials science, thiophene-based compounds are foundational to the field of organic electronics. researchgate.net Derivatives of this compound can be used to create semiconductors for organic solar cells, field-effect transistors (OFETs), and light-emitting diodes (LEDs). researchgate.netnih.gov

Medicinal Chemistry and Pharmacology: Thiophene is a "privileged pharmacophore" found in numerous FDA-approved drugs. nih.gov The scaffold is present in drugs for inflammatory conditions, cardiovascular disease, and neurological disorders. nih.govmdpi.com The aldehyde group of this compound provides a starting point for synthesizing new libraries of compounds to be screened for biological activity, for example, as potential kinase inhibitors or anti-inflammatory agents. nih.govmdpi.com

Bioelectronics and Sensing: The intersection of materials science and biology has led to the development of thiophene-based biosensors and biocompatible electronics. nih.gov The ability to functionalize this compound with biomolecules makes it a prime candidate for creating devices that can detect specific biological molecules or interface directly with living tissue. researchgate.netnih.gov

Challenges and Opportunities in this compound Research

Despite its significant potential, the advancement of this compound chemistry faces both challenges and exciting opportunities.

Challenges:

Synthetic Accessibility: While the parent compound is commercially available, its derivatives often require multi-step synthetic routes. nih.govnih.gov Developing more versatile, efficient, and scalable syntheses for functionalized analogues is a key challenge. nih.govrsc.org

Stability and Processing: The stability of organic electronic materials under ambient conditions (oxygen, moisture, light) can be a limiting factor for commercial applications. Furthermore, achieving the desired morphology and processability, especially for polymeric derivatives, requires careful molecular engineering.

Purification: The synthesis of complex bithiophene derivatives can sometimes result in inseparable mixtures, complicating purification and characterization. nih.gov

Opportunities:

Versatile Chemistry: The rich and versatile chemistry of the thiophene ring and the aldehyde group provides a vast chemical space for exploration. researchgate.net New synthetic methodologies can unlock novel molecular architectures with unprecedented properties. nih.gov

New Applications: As our understanding of structure-property relationships grows, new applications in areas like energy storage, smart coatings, and diagnostics will emerge. The interdisciplinary nature of thiophene research ensures a continuous influx of new ideas and potential uses. researchgate.net

Advanced Materials: There is a significant opportunity to use this compound as a fundamental building block for complex, high-performance materials such as covalent organic frameworks (COFs) and microporous polymer networks, which have applications in catalysis and gas storage. researchgate.netacs.org

The continued exploration of this compound and its derivatives promises to yield significant scientific and technological advancements across a broad spectrum of fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.